GSK620 vs. GSK046: Superior Oral Bioavailability in the Same BD2-Selective Chemotype Class
Among the BD2-selective inhibitor chemotypes reported by GSK (GSK620, GSK549, GSK046), GSK620 demonstrates improved oral availability compared to GSK046 (iBET-BD2) . GSK620 achieved an oral bioavailability of 65% in Sprague-Dawley rats following a 10 mg/kg oral dose, with a peak plasma concentration (Cmax) of approximately 2.3 μM . This PK advantage enables more consistent systemic exposure in preclinical efficacy studies without requiring formulation optimization or alternative routes of administration. Additionally, GSK620 was developed to mitigate the genotoxicity risk associated with the acetamide functionality present in GSK046 [1].
| Evidence Dimension | Oral bioavailability and developability profile |
|---|---|
| Target Compound Data | Oral bioavailability: 65% at 10 mg/kg p.o. in SD rats; Cmax: ~2.3 μM; no genotoxicity liability reported |
| Comparator Or Baseline | GSK046 (iBET-BD2): lower oral bioavailability; carries acetamide-related genotoxicity risk requiring structural mitigation |
| Quantified Difference | GSK620 oral bioavailability = 65%; GSK046 bioavailability not explicitly quantified but noted as inferior; GSK620 lacks acetamide genotoxicity liability |
| Conditions | Sprague-Dawley rats; 10 mg/kg oral dose; pharmacokinetic analysis |
Why This Matters
For researchers requiring consistent oral dosing in chronic inflammation models, GSK620's superior oral bioavailability reduces inter-animal variability and eliminates the need for intraperitoneal or intravenous administration.
- [1] Wellaway CR, et al. Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. J Med Chem. 2021;64(5):2586-2623. View Source
